molecular formula C20H23N3O2 B2744919 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea CAS No. 886902-90-5

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2744919
CAS No.: 886902-90-5
M. Wt: 337.423
InChI Key: OFQWMQUVVWRTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea is a synthetic, unsymmetrical N,N'-diaryl urea compound intended for research and development purposes. The urea moiety in such compounds is a privileged structure in medicinal chemistry, capable of forming key hydrogen bonds with biological targets . Unsymmetrical N,N'-diaryl ureas are investigated for a wide spectrum of therapeutic areas, including as potential anticancer agents, given that similar structural motifs are found in FDA-approved drugs like Sorafenib and Regorafenib . This specific molecule features a 3,4-dihydro-2H-pyrrole ring, a heterocyclic scaffold of interest in the construction of bioactive compounds with various activities . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle all chemical substances with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-15-9-11-17(12-10-15)23(19-8-5-13-21-19)20(24)22-16-6-4-7-18(14-16)25-2/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWMQUVVWRTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound classified within the urea derivatives. Its unique molecular structure, which includes a pyrrolidine ring and various phenyl groups, suggests potential biological activity across multiple domains, including medicinal chemistry and pharmacology.

  • Molecular Formula : C20H23N3O2
  • Molecular Weight : 337.423 g/mol
  • IUPAC Name : this compound
  • CAS Number : 886902-44-9

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dihydro-2H-pyrrole with 4-ethylphenyl isocyanate and 3-methoxyphenyl isocyanate under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or toluene, followed by purification through column chromatography.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction may lead to inhibition or activation of these targets, triggering various biochemical pathways that result in its observed effects.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, studies show that related urea derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The structure–activity relationship (SAR) analysis highlights the importance of substituents on the phenyl rings in enhancing biological efficacy.

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.85MCF-7
Compound B4.53A549
This compound TBDTBD

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of similar compounds in models of neurodegeneration. The presence of the pyrrolidine ring may contribute to neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress.

Anti-inflammatory Properties

Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated a series of urea derivatives for their anticancer activity against various cell lines. The results indicated that modifications on the phenyl rings significantly influenced the IC50 values, with some compounds outperforming standard treatments like doxorubicin .

Study 2: Neuroprotection

A study focused on neuroprotective agents highlighted that compounds similar to this compound showed promise in reducing neuronal apoptosis in vitro. These findings suggest a potential role for this compound in neurodegenerative disease models .

Scientific Research Applications

Overview

Research indicates that compounds with similar structures to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea exhibit notable anticancer properties. The biological activity often results from the compound's interaction with specific molecular targets such as enzymes and receptors.

Case Studies

  • Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry evaluated various urea derivatives for their anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that structural modifications significantly influenced the IC50 values, suggesting that this compound may possess similar efficacy .
  • Structure-Activity Relationship (SAR) : The SAR analysis emphasizes the importance of substituents on the phenyl rings in enhancing biological efficacy. For example, related compounds demonstrated IC50 values ranging from 4.53 µM to 5.85 µM against various cancer cell lines .

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.85MCF-7
Compound B4.53A549
This compoundTBDTBD

Overview

Preliminary studies suggest potential neuroprotective effects of compounds similar to this compound, particularly in models of neurodegeneration.

Case Studies

  • Neuronal Apoptosis Reduction : In vitro studies have shown that derivatives with a pyrrolidine ring can reduce neuronal apoptosis, indicating a possible therapeutic role in neurodegenerative diseases .
  • Modulation of Neurotransmitter Systems : The unique structure may allow for modulation of neurotransmitter systems or reduction of oxidative stress, contributing to its neuroprotective properties .

Overview

Some derivatives of this compound exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies

  • Cytokine Inhibition : Research has indicated that similar compounds can inhibit the production of pro-inflammatory cytokines, suggesting therapeutic potential for treating inflammatory diseases .
  • Mechanistic Insights : The mechanism by which these compounds exert their anti-inflammatory effects involves the modulation of key signaling pathways associated with inflammation .

Synthesis and Chemical Properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aromatic Substituents

Several urea derivatives with varying aromatic substituents have been synthesized and characterized (Table 1). For example:

  • 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l): Exhibits a 3-methoxyphenyl group shared with the target compound but replaces the pyrrolidine and ethylphenyl groups with a 4-cyanophenyl substituent. Its synthesis yield (83.0%) and molecular ion ([M+H]+: 268.1) suggest moderate stability and synthetic efficiency .
  • 1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m): Features electron-withdrawing trifluoromethyl groups, resulting in a higher molecular weight ([M+H]+: 373.4) and similar yield (82.8%) compared to 6l .
  • 1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o): Combines chloro and trifluoromethyl substituents, yielding a higher molecular ion ([M+H]+: 340.0) and comparable synthetic efficiency (83.5%) .

Key Observations :

  • The target compound’s 4-ethylphenyl group may enhance lipophilicity compared to cyanophenyl or trifluoromethyl-substituted analogs.
  • The 3-methoxyphenyl group, common in 6l and the target compound, could influence π-π stacking interactions in biological systems.
Table 1: Comparison of Urea Derivatives
Compound Name Substituent 1 Substituent 2 Yield (%) [M+H]+
Target Compound 3,4-dihydro-2H-pyrrol-5-yl 4-ethylphenyl, 3-methoxyphenyl N/A N/A
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea 4-cyanophenyl 3-methoxyphenyl 83.0 268.1
1-(4-Cyanophenyl)-3-(3,5-di(CF₃)phenyl)urea 4-cyanophenyl 3,5-di(trifluoromethyl)phenyl 82.8 373.4
1-(4-Cyanophenyl)-3-(3-Cl-4-CF₃-phenyl)urea 4-cyanophenyl 3-chloro-4-(trifluoromethyl) 83.5 340.0

Propanone Derivatives with 4-Ethylphenyl Groups

The Aldi-3 compound (3-(dimethylamino)-1-(4-ethylphenyl)-1-propanone hydrochloride) shares the 4-ethylphenyl moiety with the target urea derivative. However, its propanone backbone and dimethylamino group differentiate it structurally and functionally. Aldi-3 was identified as an ALDH inhibitor, suggesting that the 4-ethylphenyl group may contribute to enzyme binding .

Key Differences :

  • Backbone: The urea scaffold in the target compound may enable hydrogen-bonding interactions distinct from Aldi-3’s propanone core.
  • Bioactivity: Urea derivatives often target kinases or GPCRs, whereas propanones like Aldi-3 focus on dehydrogenase inhibition.

Complex Urea Derivatives with Pyrrolidine Moieties

The compound 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea () shares a pyrrolidine-derived structure with the target molecule. Key distinctions include:

  • Stereochemistry : The (3S,4R) configuration and fluorophenyl substituent may enhance target specificity.

Key Insight: The target compound’s simpler pyrrolidine ring (non-fluorinated and lacking stereochemical complexity) may offer synthetic advantages but reduced selectivity compared to this analog.

Q & A

Q. What are the typical synthetic routes for preparing 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of precursors under acidic or basic conditions .
  • Coupling Reactions : Introduction of the 4-ethylphenyl and 3-methoxyphenyl groups via nucleophilic substitution or urea-forming reactions (e.g., using isocyanates or carbodiimides) .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    Key reagents include tert-butyldimethylsilyl (TBS) protecting groups and catalysts like palladium for cross-coupling .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopy : NMR (1H, 13C) to verify substituent positions and urea linkage integrity. IR spectroscopy confirms carbonyl (C=O) and NH groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature Control : Low temperatures (0–5°C) reduce side reactions during urea formation; reflux conditions accelerate cyclization .
  • Catalyst Screening : Palladium catalysts improve coupling efficiency for aryl groups .
  • By-product Analysis : Use TLC or HPLC to monitor reaction progress and identify impurities .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

Methodological Answer:

  • Substituent Effects :
    • 4-Ethylphenyl : Enhances lipophilicity, improving membrane permeability .
    • 3-Methoxyphenyl : Electron-donating groups modulate receptor binding affinity .
    • Pyrrolidine Ring : Conformational flexibility influences interactions with enzymatic targets .
  • Comparative Studies : Analogues with fluorophenyl or chlorophenyl groups show reduced potency, suggesting steric and electronic preferences .

Q. How can researchers resolve contradictions in reported biological data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

  • Target Validation : Use knockout cell lines or siRNA silencing to confirm specificity .
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify direct interactions .
  • Functional Assays : Measure intracellular calcium (iCa²⁺) or cAMP levels to distinguish between signaling pathways .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Predict binding modes using crystallographic data of homologous targets (e.g., GPCRs or kinases) .
  • Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to identify competitive/non-competitive inhibition .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or bioactive metabolites .

Q. What analytical challenges arise in stability studies, and how are they addressed?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the urea moiety under acidic/basic conditions requires pH-controlled storage .
  • Light Sensitivity : UV-vis spectroscopy monitors photodegradation; amber vials prevent radical formation .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.